
Sulfo-Cyanine7.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7.5 is a near-infrared fluorescent dye that is highly water-soluble and hydrophilic. It is commonly used in in vivo imaging due to its high fluorescence quantum yield and its ability to emit in the near-infrared region, which allows for deep tissue penetration and minimal background interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7One common method involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions to introduce the sulfonate groups, enhancing the dye’s water solubility .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine7.5 typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7.5 undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles to form substituted products.
Oxidation and Reduction: The dye can undergo redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions are typically modified versions of Sulfo-Cyanine7.5 with different functional groups attached, which can be used for various labeling and imaging applications .
Scientific Research Applications
Sulfo-Cyanine7.5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in in vivo imaging for tracking the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
Sulfo-Cyanine7.5 exerts its effects through its ability to absorb and emit light in the near-infrared region. The dye’s molecular structure allows it to interact with specific molecular targets, such as proteins and nucleic acids, through covalent or non-covalent bonding. This interaction facilitates the visualization of these targets in biological systems, enabling detailed imaging and analysis .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green (ICG): A near-infrared dye with similar absorption and emission spectra but lower fluorescence quantum yield.
Sulfo-Cyanine7: Another near-infrared dye with slightly different spectral properties and applications
Uniqueness
Sulfo-Cyanine7.5 stands out due to its higher fluorescence quantum yield and improved water solubility compared to similar compounds. These properties make it particularly suitable for in vivo imaging applications, where high sensitivity and minimal background interference are crucial .
Properties
Molecular Formula |
C51H51K3N4O15S4 |
|---|---|
Molecular Weight |
1205.5 g/mol |
IUPAC Name |
tripotassium;3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |
InChI Key |
LPYYYGPYGCVNAA-UHFFFAOYSA-K |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


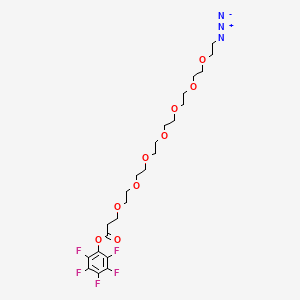
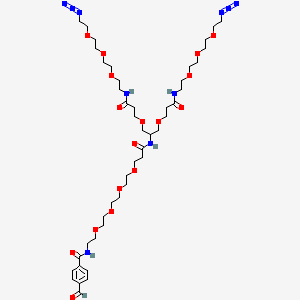
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)

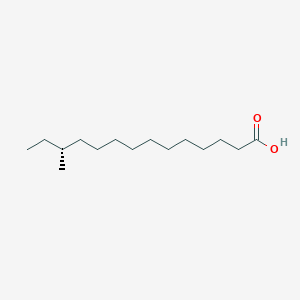
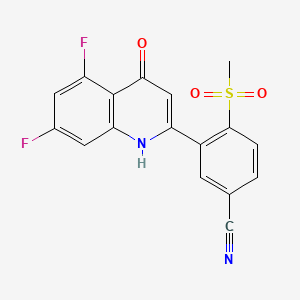

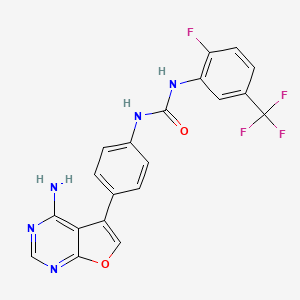
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
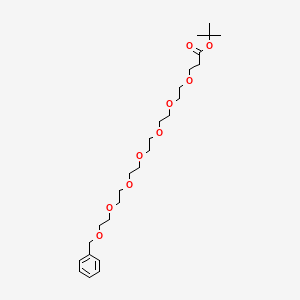
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
